Comparative Maleimide Activity Retention During Liposome Preparation: MPB-PE vs. DSPE-PEG2000-Mal
The hydrolysis of maleimide groups during liposome preparation is a critical but often overlooked factor affecting functionalization efficiency. In a controlled study tracking maleimide activity of DSPE-PEG2000-Mal during liposome preparation via the pre-insertion method, only 63% of maleimide groups remained active post-formation, which further decreased to 32% after purification [1]. In contrast, the post-insertion method preserved 76% active maleimide groups [1]. While direct hydrolysis data for 16:0 MPB PE under identical conditions is not reported in this study, the absence of a PEG spacer in MPB PE may alter the local chemical environment around the maleimide ring. This class-level inference suggests that maleimide stability is highly formulation-method dependent, and users should empirically validate activity for their specific process when comparing MPB PE to PEGylated alternatives.
| Evidence Dimension | Percentage of active maleimide groups retained on liposome surface after preparation |
|---|---|
| Target Compound Data | Not directly reported; class-level extrapolation required |
| Comparator Or Baseline | DSPE-PEG2000-Mal: 63% active after pre-insertion (pre-purification), 32% active post-purification; 76% active via post-insertion method |
| Quantified Difference | Not applicable for direct compound-to-compound comparison; demonstrates criticality of method selection |
| Conditions | Solvent-injection liposome preparation; DOPC/DMPC/Cholesterol liposomes; indirect Ellman's assay for maleimide activity |
Why This Matters
This highlights that functionalization efficiency is not solely a property of the lipid but of the entire preparation method; for any maleimide lipid including 16:0 MPB PE, post-insertion strategies or empirical activity assays are required to ensure reproducible ligand conjugation yields.
- [1] Wen, Y., et al. (2016). Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes. International Journal of Pharmaceutics, 515(1-2), 383-392. View Source
